Androst-5-en-3-ol-7,17-dione acetate
Description
Androst-5-en-3-ol-7,17-dione acetate (B1210297) is a synthetically modified steroid, specifically the acetate ester of 7-keto-dehydroepiandrosterone (B159665) (7-keto-DHEA). Its structure is based on the foundational four-ring carbon framework characteristic of all steroids. The modifications at the 3, 7, and 17 positions of the steroid nucleus give it distinct chemical and biological characteristics that have been a subject of investigation in chemical biology and biochemistry.
The systematic nomenclature for this compound is (3β)-3-(acetyloxy)androst-5-ene-7,17-dione. However, it is more commonly known by a variety of synonyms that reflect its chemical origins and structure. Understanding these different names is crucial for navigating the scientific literature. rxlist.comwikipedia.org
Table 1: Nomenclature and Chemical Identifiers
| Identifier Type | Identifier |
|---|---|
| Systematic Name | (3β)-3-(acetyloxy)androst-5-ene-7,17-dione |
| Common Name | Androst-5-en-3-ol-7,17-dione acetate |
| CAS Number | 1449-61-2 wikipedia.org |
| Molecular Formula | C21H28O4 |
| Molecular Weight | 344.44 g/mol |
Table 2: Common Synonyms
| Synonym |
|---|
| 3-acetyl-7-oxo-dehydroepiandrosterone rxlist.com |
| 3β-acetoxy-androst-5-ene-7,17-dione rxlist.com |
| 7,17-dioxoandrost-5-en-3-yl acetate |
| 7-keto DHEA acetate rxlist.com |
| 7-oxo-DHEA acetate wikipedia.org |
| 7-Oxo-dehydroepiandrosterone acetate wikipedia.org |
| DHEA acetate-7-one wikipedia.org |
This compound's significance in steroid biochemistry stems from its identity as a derivative of 7-keto-DHEA, which is a natural metabolite of DHEA. wikipedia.org DHEA is one of the most abundant circulating steroid hormones in humans, produced by the adrenal glands, gonads, and the brain. nih.gov The metabolic pathway from DHEA involves hydroxylation at the 7-position to form 7α-hydroxy-DHEA, which is then oxidized to 7-oxo-DHEA. premiumjane.com
A critical biochemical feature of 7-keto-DHEA, and by extension its acetate ester, is that it is not converted into sex hormones such as testosterone (B1683101) or estrogen. wikipedia.orgnutritionaloutlook.com This is a significant point of divergence from DHEA, which can be metabolized into androgens and estrogens. nih.gov This property makes this compound a subject of interest for researchers investigating the biological activities of DHEA metabolites that are independent of androgenic or estrogenic pathways.
The primary area of research for this compound has been its effect on thermogenesis. researchgate.net Studies have suggested that 7-keto-DHEA can increase the activity of thermogenic enzymes, which are involved in energy expenditure and heat production. researchgate.net The acetylation of 7-keto-DHEA to form this compound is a synthetic modification. Acetylated steroids are often created to protect the molecule from oxidation during the manufacturing process. researchgate.net Upon ingestion, the acetate group is rapidly hydrolyzed by esterases in the body, releasing the active 7-keto-DHEA molecule. researchgate.net
The research into this compound is intrinsically linked to the study of its parent compound, DHEA, and its metabolites. 7-keto-DHEA was first identified as a naturally occurring metabolite of DHEA in human urine in 1958. nih.gov However, it was the later research, particularly by biochemist Henry Lardy and his colleagues at the University of Wisconsin, that brought significant attention to the biological activities of DHEA's 7-oxygenated metabolites. premiumjane.com
Lardy's research in the 1990s focused on the thermogenic properties of DHEA and its derivatives. premiumjane.com His work demonstrated that 7-oxo-DHEA was more potent than DHEA in inducing thermogenic enzymes in rat liver. premiumjane.com This discovery spurred further investigation into the potential applications of 7-keto-DHEA.
The development of the acetylated form, this compound, arose from the need for a more stable compound for use in research and potential commercial applications. researchgate.net The acetylation process provides a more stable molecule that is less susceptible to oxidation during manufacturing and storage, while still allowing for the in vivo release of the active 7-keto-DHEA. researchgate.netresearchgate.net This synthetic derivative has been the form used in a number of clinical studies investigating the metabolic effects of 7-keto-DHEA. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1 |
InChI Key |
VVSMJVQHDZUPIL-FQAVLMBTSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Androst 5 En 3 Ol 7,17 Dione Acetate and Analogs
Regioselective and Stereoselective Synthetic Routes
The synthesis of steroids like Androst-5-en-3-ol-7,17-dione acetate (B1210297) presents significant challenges due to the complexity of the steroid nucleus and the necessity of controlling the stereochemistry at multiple chiral centers. numberanalytics.comnumberanalytics.com The development of regioselective and stereoselective reactions is therefore crucial for efficient and precise synthesis. numberanalytics.comnumberanalytics.com Synthetic strategies often involve multi-step processes that require careful control over reaction conditions to achieve the desired molecular architecture. numberanalytics.comlibretexts.org
Utilization of Steroidal Precursors in Chemical Synthesis (e.g., Dehydroepiandrosterone)
The partial synthesis, or semi-synthesis, from readily available steroidal precursors is a common and practical approach for producing complex steroids. numberanalytics.com Dehydroepiandrosterone (B1670201) (DHEA) is a frequently used starting material for the synthesis of Androst-5-en-3-ol-7,17-dione acetate. nih.govnih.gov DHEA is a 19-carbon steroid that provides the essential four-ring core structure, making it an ideal scaffold for modification. wikipedia.org
The conversion of DHEA to its 7-keto derivative involves a series of chemical transformations. A key step is the introduction of a ketone group at the C7 position. This is typically achieved through allylic oxidation, a reaction that selectively targets the carbon atom adjacent to the double bond in the B-ring of the steroid. ynu.edu.cn
Oxidation and Reduction Strategies in this compound Synthesis
Oxidation and reduction reactions are fundamental tools in steroid synthesis, allowing for the introduction and modification of functional groups. nih.govnih.gov In the synthesis of this compound from DHEA, a critical step is the regioselective oxidation at the C7 position.
One efficient method employs chromium(VI) oxide as a catalyst with tert-butylhydroperoxide as the oxidant. This approach allows for a smooth allylic oxidation under mild conditions, leading to high yields of the desired 7-keto product. ynu.edu.cn This method is noted to be more convenient and efficient than traditional chromium(VI) complex oxidation procedures which often require larger volumes of solvent. ynu.edu.cn
Reduction reactions are also important in steroid synthesis, for example, to control the stereochemistry of hydroxyl groups. nih.gov While not a primary step in the direct conversion of DHEA acetate to its 7-keto form, reduction strategies are vital in the broader context of synthesizing various steroid analogs.
| Oxidation Reaction Example | |
| Starting Material | Dehydroisoandrosterone 3-acetate |
| Reagents | Chromium(VI) oxide, tert-butylhydroperoxide |
| Reaction Type | Allylic Oxidation |
| Product | 7-keto-dehydroisoandrosterone acetate |
| Yield | 85.2% ynu.edu.cn |
Acetylation Techniques for Position 3 Hydroxyl Group
The hydroxyl group at the C3 position of the steroid nucleus is a common site for functionalization. fiveable.me Acetylation of this group is often performed as a protective measure or to modify the compound's properties. In the synthesis of this compound, the 3-hydroxyl group of DHEA is typically acetylated prior to the oxidation step.
This acetylation can be achieved using acetic anhydride, often in the presence of a base. youtube.com This reaction converts the hydroxyl group into an acetate ester. The use of acetyl chloride in glacial acetic acid saturated with HCl is another reported method for O-acetylation. nih.gov Enzymatic methods using acetyltransferases are also being explored for regioselective acetylation of steroids. nih.gov
Synthesis of Novel this compound Derivatives and Analogs
The synthesis of novel derivatives and analogs of this compound is a key area of research, driven by the desire to explore new chemical space and potential biological activities.
Design Principles for Structural Modification
The design of new steroid derivatives is guided by principles of medicinal chemistry, aiming to enhance specific properties by modifying the lead compound's structure. nih.gov Structural modifications can be made at various positions on the steroid skeleton, with C3, C7, and C17 being common sites for alteration. libretexts.org
Modifications can include the introduction of different functional groups, the alteration of existing ones, or the fusion of new heterocyclic rings to the steroid core. nih.govnih.gov For example, the D-ring of androstane (B1237026) derivatives has been modified to include fused heterocycles like pyridine (B92270) and thiazole (B1198619) imines. nih.gov Another approach involves introducing nitrogen-containing structural elements into the A-ring. The goal of these modifications is often to create compounds with novel properties.
Exploration of Functional Group Introduction and Stereochemical Control
The introduction of new functional groups and the control of stereochemistry are central to the synthesis of novel steroid analogs. numberanalytics.comu-szeged.hu The rigid, fused-ring structure of steroids presents unique challenges and opportunities for stereocontrolled synthesis. numberanalytics.comresearchgate.net
Development of Modified Steroidal Scaffolds
The foundational structure of this compound, a derivative of dehydroepiandrosterone (DHEA), has served as a versatile template for the chemical synthesis of various modified steroidal scaffolds. Researchers have explored modifications of the androstane skeleton to develop novel compounds with specific biological activities, particularly as androgen receptor modulators. These synthetic efforts often involve strategic alterations to the A, B, C, and D rings of the steroid nucleus, as well as the introduction of various functional groups.
An efficient method for the synthesis of this compound involves the allylic oxidation of dehydroisoandrosterone 3-acetate. ynu.edu.cn This process has been optimized using chromium(VI) oxide as a catalyst with tert-butylhydroperoxide, yielding the desired product in high percentages under mild conditions. ynu.edu.cn This synthetic accessibility has facilitated its use as a starting material for further derivatization.
One significant area of research has been the development of C19-steroidal androgen receptor modulators. nih.gov Starting from DHEA and its metabolites, including this compound, various analogs have been synthesized to identify compounds that can modulate the androgen receptor (AR). nih.gov This has led to the discovery of potent antiandrogens. For instance, modifications have yielded compounds like 3β-acetoxyandrosta-1,5-diene-17-one 17-ethylene ketal (ADEK), androsta-1,4-diene-3,17-dione (B159171) 17-ethylene ketal (OAK), and 3β-hydroxyandrosta-5,16-diene (HAD), which have demonstrated the ability to antagonize the effects of dihydrotestosterone (B1667394) (DHT). nih.gov
Microbial transformations have also been employed as a biocatalytic approach to generate modified androstane scaffolds. nih.gov Various microorganisms, such as Penicillium vinaceum, are capable of introducing hydroxyl groups and other functionalities at specific positions on the steroid nucleus, leading to a diverse array of derivatives that would be challenging to produce through conventional chemical synthesis. nih.gov
Furthermore, extensive research has been conducted on the modification of the A and D rings of DHEA, which is structurally closely related to this compound. nih.gov These modifications include the introduction of hydrazone, isatin, and pyrazole (B372694) moieties, leading to derivatives with a range of pharmacological activities. nih.gov The synthesis of pyridine and aminopyrazole derivatives has also been explored, expanding the chemical space of DHEA-based compounds. nih.gov
The following table summarizes some of the key modified steroidal scaffolds derived from or related to the androstane nucleus of this compound and their reported findings.
| Compound Name | Starting Material/Precursor | Key Modification | Research Finding |
| 3β-acetoxyandrosta-1,5-diene-17-one 17-ethylene ketal (ADEK) | Dehydroepiandrosterone (DHEA) | Introduction of a 1,5-diene system and ketal protection at C-17 | Potent antiandrogen activity, antagonizing the effects of DHT. nih.gov |
| androsta-1,4-diene-3,17-dione 17-ethylene ketal (OAK) | Dehydroepiandrosterone (DHEA) | Introduction of a 1,4-diene system and ketal protection at C-17 | Potent antiandrogen activity, antagonizing the effects of DHT. nih.gov |
| 3β-hydroxyandrosta-5,16-diene (HAD) | Dehydroepiandrosterone (DHEA) | Introduction of a C-16 double bond | Potent antiandrogen activity, antagonizing the effects of DHT. nih.gov |
| Abiraterone acetate | Dehydroepiandrosterone (DHEA) | Three-step reaction involving tosylhydrazone formation and cross-coupling | Synthesized from DHEA, it is a significant therapeutic agent. nih.gov |
| D-ring-condensed 5-amino-1-arylpyrazoles | Dehydroepiandrosterone (DHEA) | Multi-step sequence starting from 16-formyl-DHEA | Novel derivatives with potential biological activities. nih.gov |
Biosynthesis and Enzymatic Biotransformation Pathways of Androst 5 En 3 Ol 7,17 Dione Acetate
Endogenous Formation Pathways of Related Steroids (e.g., 7-oxo-DHEA from DHEA)
The biosynthesis of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA), a naturally occurring metabolite of dehydroepiandrosterone (B1670201) (DHEA), is a multi-step enzymatic process. This pathway involves key hydroxylation and dehydrogenation reactions, primarily mediated by cytochrome P450 enzymes and hydroxysteroid dehydrogenases. researchgate.nethealthmatters.ionih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP7B1) in Hydroxylation
The initial and rate-limiting step in the conversion of DHEA to 7-oxo-DHEA is the hydroxylation at the 7α-position, a reaction catalyzed by the cytochrome P450 enzyme, CYP7B1. healthmatters.ionih.govnih.gov This enzyme introduces a hydroxyl group to the DHEA molecule, forming 7α-hydroxy-DHEA. nih.gov Studies in rat prostate have demonstrated NADPH-dependent 7α-hydroxylation of DHEA. nih.govnih.gov Kinetic analyses have determined the apparent Michaelis constant (Km) for this reaction in rat prostate homogenates to be approximately 14 ± 1 µM, a value consistent with the Km of 13.6 µM observed for the recombinant CYP7B1 enzyme. nih.govnih.gov The maximal velocity (Vmax) for this conversion in the rat prostate has been measured at 46 ± 2 pmol/min per mg of protein. nih.govnih.gov The expression of CYP7B1 has been identified in various tissues, including the brain, prostate, and liver, indicating that this hydroxylation pathway is not confined to a single organ. nih.goved.ac.uk
Table 1: Kinetic Parameters of DHEA 7α-hydroxylation by CYP7B1 in Rat Prostate
Involvement of Hydroxysteroid Dehydrogenases (e.g., 11β-HSD1) in Interconversion
Following the initial hydroxylation, the subsequent steps involve hydroxysteroid dehydrogenases, particularly 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). healthmatters.ionih.gov This enzyme catalyzes the interconversion of 7α-hydroxy-DHEA and 7β-hydroxy-DHEA via the intermediate 7-oxo-DHEA. nih.govnih.gov 11β-HSD1 can oxidize both 7α-hydroxy-DHEA and 7β-hydroxy-DHEA to form 7-oxo-DHEA. nih.gov Research using recombinant human 11β-HSD1 has shown that the oxidation of 7α-hydroxy-DHEA and 7β-hydroxy-DHEA to 7-oxo-DHEA occurs with Km values of 70 µM and 9.5 µM, respectively, but with equivalent Vmax values. nih.gov
Conversely, 11β-HSD1 also mediates the reduction of 7-oxo-DHEA to both 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. nih.gov The reduction of 7-oxo-DHEA has an equivalent Km of 1.1 µM for the formation of both isomers. However, the Vmax for the production of 7β-hydroxy-DHEA is significantly greater, suggesting a preferential conversion towards this stereoisomer. nih.gov This bidirectional activity of 11β-HSD1 is crucial in regulating the local concentrations of these 7-oxygenated DHEA metabolites. nih.gov
Table 2: Kinetic Parameters of 11β-HSD1-Mediated Interconversions
Enzymatic Metabolism and Characterization of Androst-5-en-3-ol-7,17-dione Acetate (B1210297) Metabolites
Deacetylation Processes and Formation of 7-keto-DHEA
Androst-5-en-3-ol-7,17-dione acetate is the acetylated form of 7-keto-DHEA. Upon oral ingestion, this acetate ester is rapidly converted to its active form, 7-keto-DHEA. While the specific enzymes responsible for this deacetylation in vivo are not extensively detailed in the provided research, this conversion is a critical activation step.
Further Hydroxylation and Reduction Metabolites (e.g., 7α-OH-DHEA, 7β-OH-DHEA)
Once formed, 7-keto-DHEA undergoes further metabolism, primarily through reduction reactions. As previously mentioned, 11β-HSD1 is a key enzyme in the reduction of 7-keto-DHEA to 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, with a preference for the formation of the 7β-isomer. nih.gov These hydroxylated metabolites are major products of DHEA metabolism and are considered to be biologically active.
Identification of Novel Metabolic Products in Research Models
In vivo studies in humans have led to the identification of previously unreported metabolites of 7-keto-DHEA. Following a single oral administration of 7-keto-DHEA to healthy volunteers, urine samples were analyzed using gas chromatography coupled to high-resolution accurate mass spectrometry (HRMS). researchgate.netnih.gov This analysis allowed for the description of ten proposed novel metabolites. researchgate.netnih.gov These metabolites include various reduced and hydroxylated structures that are not typically monitored in standard steroid profile analyses. nih.gov The identification of these novel products provides a more comprehensive understanding of the metabolic fate of 7-keto-DHEA in the human body. researchgate.netnih.gov
Table 3: Mentioned Compounds
Microbial Transformation as a Research Tool for this compound Derivatives
Microbial transformations serve as a powerful tool for creating novel steroid derivatives, offering advantages over traditional chemical synthesis due to their high regio- and stereospecificity. researchfloor.orgwjpls.org These biotransformations are catalyzed by microbial enzymes under mild conditions, allowing for the modification of complex molecules like this compound into various isomers and derivatives. researchfloor.orgwjpls.org Fungi, in particular, are known to be highly effective in catalyzing hydroxylation reactions on the steroid nucleus. researchfloor.org
This compound, also known as 7-keto-DHEA acetate, is the acetyl ester of 7-oxo-DHEA. nih.gov In biological systems, it is readily hydrolyzed by tissue esterases to the active compound, 7-oxo-DHEA (Androst-5-en-3β-ol-7,17-dione). nih.gov This parent compound is a naturally occurring metabolite of dehydroepiandrosterone (DHEA). wikipedia.orgnih.gov Unlike DHEA, 7-oxo-DHEA and its acetate form are not converted into sex hormones like testosterone (B1683101) or estrogen. nih.govwikipedia.org
Fungal and Bacterial Biocatalysis for Stereospecific Conversions
The use of fungal and bacterial cultures is a well-established method for the stereospecific conversion of steroids. researchfloor.orgnih.gov These microorganisms possess a diverse array of enzymes, such as hydroxysteroid dehydrogenases (HSDHs) and cytochrome P450 monooxygenases, capable of introducing specific chemical modifications to the steroid skeleton. mdpi.commdpi.com
Microbial enzymes act with high selectivity, which is often difficult to achieve through chemical synthesis. researchfloor.org This specificity allows for targeted reactions such as hydroxylations, reductions, and oxidations at specific carbon atoms of the steroid molecule. nih.govresearchfloor.org For instance, the hydroxylation of DHEA at the 7α and 7β positions has been successfully demonstrated using fungal strains like Gibberella zeae and Absidia coerulea. nih.govmdpi.com A study using Gibberella zeae resulted in a high yield (71.2%) of 3β,7α-dihydroxy-androst-5-en-17-one from DHEA. nih.gov Similarly, Curvularia sp. has been identified as a promising biocatalyst for the 7β-hydroxylation of androstenedione (B190577) (AD), DHEA, and other C19 steroids. nih.gov
Bacterial systems, particularly from the genus Mycobacterium, are widely used for steroid transformations, such as the degradation of the sterol side-chain to produce valuable C19 steroid intermediates like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). mdpi.comresearchgate.net Genetically engineered strains of Mycolicibacterium smegmatis have been developed to produce hydroxylated steroid synthons, demonstrating the potential to introduce fungal hydroxylating enzymes into bacterial hosts for efficient, single-step fermentation processes. nih.govmdpi.com
Key enzymatic reactions in microbial steroid conversions include:
Hydroxylation: Introduction of a hydroxyl (-OH) group at a specific position. Fungi are particularly adept at this, with hydroxylations reported at numerous positions on the steroid nucleus. researchfloor.orgresearchgate.net
Oxidation/Reduction: Interconversion of hydroxyl and keto groups, often catalyzed by HSDHs. mdpi.com For example, the reduction of a 17-keto group to a 17β-hydroxyl group is a common transformation. nih.gov
Baeyer-Villiger oxidation: Ring expansion via the insertion of an oxygen atom, converting a cyclic ketone into a lactone, as demonstrated by Penicillium vinaceum. nih.gov
Production of Hydroxylated and Reduced Metabolites via Microbial Systems
Microbial systems are proficient at producing a variety of hydroxylated and reduced metabolites from steroid precursors. When this compound is introduced into a microbial culture, the initial step is likely the hydrolysis of the acetate ester at the C-3 position by microbial esterases, yielding the parent compound, 7-oxo-DHEA. This is then followed by further enzymatic modifications.
Studies on the metabolism of 7-keto-DHEA in humans have identified several reduced and hydroxylated metabolites. researchgate.net Microbial transformations can produce similar or novel derivatives. For example, the reduction of the keto groups at C-7 and C-17, and hydroxylation at various positions of the steroid core are expected reactions based on transformations of analogous androstane (B1237026) steroids. nih.govresearchgate.net
Fungal transformation of DHEA, a closely related compound, yields various hydroxylated products. For instance, Gibberella sp. and Absidia coerulea are known to produce 7α-OH-DHEA and 7β-OH-DHEA respectively. mdpi.com These 7-hydroxylated derivatives are known to be potent anti-inflammatory and neuroprotective agents. nih.gov Other fungi can introduce hydroxyl groups at positions such as C-11, C-12, C-15, and C-16. researchgate.net
Table 1: Examples of Metabolites from Microbial Transformation of DHEA
| Metabolite Name | Microorganism | Type of Transformation | Reference |
|---|---|---|---|
| 3β,7α-dihydroxy-androst-5-en-17-one | Gibberella zeae VKM F-2600 | 7α-hydroxylation | nih.gov |
| 3β,7β-dihydroxy-androst-5-en-17-one | Absidia coerulea CICC 41050 | 7β-hydroxylation | mdpi.com |
| Androst-5-ene-3β,17β-diol | Pichia pastoris (recombinant) | 17-keto reduction | nih.gov |
Molecular and Biochemical Interactions of Androst 5 En 3 Ol 7,17 Dione Acetate
Interaction with Steroidogenic Enzymes in In Vitro Systems
The biotransformation and physiological effects of steroids are largely dictated by their interactions with steroidogenic enzymes. Research into Androst-5-en-3-ol-7,17-dione acetate (B1210297) has provided insights into its potential role as a modulator of several key enzymes in this pathway.
Aromatase Inhibition Studies: Mechanism and Potency
Androst-5-en-3-ol-7,17-dione acetate is structurally related to known aromatase inhibitors. Studies on analogous 7-oxo androstene derivatives have demonstrated a capacity to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. The mechanism of inhibition by these related compounds has been identified as competitive, meaning they vie with the natural substrate for binding to the enzyme's active site. rupahealth.com
The presence of the carbonyl group at the C-7 position is thought to hinder the aromatization process that typically occurs on the A-ring of the steroid nucleus. nih.gov While specific kinetic data such as the inhibition constant (Ki) for this compound is not extensively documented in publicly available literature, the inhibitory potency of structurally similar compounds provides a basis for its classification as a competitive aromatase inhibitor.
Table 1: Aromatase Inhibition by Androstene Derivatives
| Compound | Inhibition Mechanism | Relative Potency |
|---|---|---|
| This compound (and related 7-oxo derivatives) | Competitive | Inhibitor |
| Androstenedione (B190577) | Substrate | N/A |
Effects on C17,20-Lyase Activity
The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) plays a crucial role in the synthesis of androgens by catalyzing the conversion of C21 steroids to C19 steroids. Currently, there is a lack of specific research data detailing the direct effects of this compound or its parent compound, 7-keto-DHEA, on the activity of C17,20-lyase. Therefore, its capacity to either inhibit or serve as a substrate for this enzyme remains to be elucidated.
Evaluation of this compound as a Substrate or Inhibitor of other Steroidogenic Enzymes
The metabolic fate and influence of this compound are also dependent on its interaction with other key steroidogenic enzymes, namely 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD).
5α-reductase: This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). It is generally understood that 7-keto-DHEA and its derivatives are not precursors to testosterone. rupahealth.comwebmd.com This suggests that this compound is not a significant substrate for 5α-reductase in the pathway leading to potent androgens.
3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is critical for the synthesis of all classes of steroid hormones, catalyzing the conversion of Δ5-3β-hydroxy steroids to the Δ4-3-keto configuration. Dehydroepiandrosterone (B1670201) (DHEA), the precursor to 7-keto-DHEA, is a known substrate for 3β-HSD. However, the impact of the 7-oxo group and the 3-acetate ester on the interaction with 3β-HSD has not been fully characterized. It is plausible that the acetate group would be hydrolyzed in vivo to yield 7-keto-DHEA, which could then potentially interact with 3β-HSD, though its efficiency as a substrate or inhibitor is not well-documented.
Receptor Binding Profiles in Cell-Free Assays
The physiological effects of steroid hormones are mediated through their binding to and activation of specific nuclear hormone receptors. The binding profile of this compound and its primary metabolite, 7-keto-DHEA, has been investigated to understand their potential hormonal activities.
Modulation of Thermogenic Enzyme Systems at the Molecular Level
This compound, a derivative of dehydroepiandrosterone (DHEA), exerts significant influence on metabolic processes, particularly through the modulation of thermogenic enzyme systems. nih.gov Its thermogenic properties are attributed to its ability to increase the levels and activity of key enzymes involved in energy expenditure. nih.gov This compound enhances thermogenesis, the process of heat production, by stimulating metabolically inefficient pathways that dissipate energy as heat rather than storing it as fat. nih.govwebmd.com The molecular actions of this compound primarily target enzymes within the liver and mitochondria, leading to an increased metabolic rate. caringsunshine.comresearchgate.net
The primary enzymes influenced by this compound include:
Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH): This enzyme is a key component of the glycerophosphate shuttle, a pathway that transports electrons from the cytosol to the mitochondrial electron transport chain. nih.gov By increasing the levels of mGPDH, this compound enhances a metabolically inefficient pathway for electron transport, which bypasses certain steps of the main respiratory chain, leading to heat generation instead of ATP synthesis. nih.gov
Cytosolic Malic Enzyme: This enzyme is involved in the production of NADPH, which is essential for fatty acid synthesis. However, in the context of thermogenesis, its induction by compounds like this compound is linked to an increased capacity for lipid metabolism and energy expenditure. nih.govresearchgate.net
Fatty Acyl-CoA Oxidase: As a major enzyme in the peroxisomal beta-oxidation of fatty acids, the stimulation of fatty acyl-CoA oxidase supports the theory that this compound promotes the burning of fat for energy. nih.govresearchgate.netsupplementsinreview.com Its induction leads to an increased rate of breakdown of fatty acids. researchgate.net
While this compound itself is a steroid molecule, its primary role in thermogenesis is not as a direct substrate for these specific energy-regulating enzymes. Instead, it acts as an inducer, signaling the increased expression and activity of these enzymes. researchgate.netresearchgate.net The substrates for the induced enzymes are endogenous molecules central to metabolism, such as glycerol-3-phosphate and fatty acids.
However, the compound does exhibit substrate specificity for other enzymes. For instance, it is known to be a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts cortisone (B1669442) to active cortisol. nih.gov By competing for this enzyme, it can modulate local cortisol levels. nih.gov
The following table summarizes the key thermogenic enzymes modulated by this compound and their respective functions and primary substrates.
| Enzyme | Location | Observed Effect of Compound | Primary Substrate of Enzyme | Metabolic Pathway |
| mGPDH | Mitochondrial Inner Membrane | Induction/Increased Levels | Glycerol-3-phosphate | Glycerophosphate Shuttle / Electron Transport |
| Malic Enzyme | Cytosol | Induction/Increased Levels | Malate | Pentose Phosphate Pathway / Fatty Acid Metabolism |
| Fatty Acyl-CoA Oxidase | Peroxisome | Induction/Increased Activity | Fatty Acyl-CoAs | Peroxisomal Beta-Oxidation |
Structure Activity Relationship Sar Studies of Androst 5 En 3 Ol 7,17 Dione Acetate and Its Analogs
Impact of Substitutions and Modifications on Inhibition Constants (K_i) and IC50 Values
The potency of steroid-based enzyme inhibitors is highly sensitive to substitutions and modifications on the androstane (B1237026) skeleton. Studies on various analogs of Androst-5-en-17-ones demonstrate how changes to the A-ring significantly impact inhibitory constants (K_i) and IC50 values, particularly against the aromatase enzyme.
Research on 4-oxygenated androst-5-ene derivatives revealed that all tested compounds inhibited aromatase in a competitive manner. The introduction of a hydroxyl group at the 4β position significantly enhanced inhibitory power compared to the parent compound. Conversely, a 4β-acetate or a 4-oxo group resulted in less potent inhibitors. This suggests that the nature and position of oxygenated functions on the A-ring are critical determinants of binding affinity.
The table below summarizes the inhibition constants for several analogs, illustrating the impact of these modifications.
| Compound | Modification | Inhibition Constant (K_i) (nM) |
| Analog 1 | 4β-hydroxy-androst-5-en-17-one | 25 |
| Analog 2 | Parent androst-5-en-17-one | 78 |
| Analog 3 | 4β-acetoxy-androst-5-en-17-one | 90 |
| Analog 4 | Androst-5-en-4,17-dione | 120 |
Data sourced from studies on human placental microsomes.
These findings highlight that a hydrogen-bonding group, like a hydroxyl at the 4β position, can substantially increase affinity for the enzyme's active site. In contrast, bulkier groups like acetate (B1210297) or other carbonyls at the same position may introduce steric hindrance or unfavorable electronic interactions, thereby reducing inhibitory potency.
Stereochemical Determinants of Molecular Recognition and Binding
Stereochemistry plays a pivotal role in the molecular recognition and binding of steroid analogs to their enzymatic targets. The three-dimensional arrangement of atoms and functional groups dictates the precise fit and orientation of the ligand within the enzyme's active site, influencing binding affinity and inhibitory action.
For androstane derivatives, the stereochemistry of substituents on the steroid nucleus is a key determinant of activity. For example, the enhanced inhibitory potency of 4β-hydroxy-androst-5-en-17-one (K_i = 25 nM) is attributed to the specific orientation of the hydroxyl group. It is proposed that the 4β-hydroxy group can form a crucial hydrogen bond with a residue in the active site of aromatase, thereby anchoring the inhibitor more firmly and enhancing its binding.
Molecular docking simulations of the natural substrate, androstenedione (B190577), within the aromatase active site have identified key interacting residues. These include hydrogen-bond interactions with residues like Thr310 and hydrophobic interactions with Phe134, Phe221, Trp224, and Ile305. The proper stereochemical conformation of the inhibitor is essential to engage in these same or similar interactions for effective binding and competition with the natural substrate.
Conformational Analysis and its Relevance to Molecular Interactions
The conformation of Androst-5-en-3-ol-7,17-dione acetate and its analogs is fundamental to their interaction with enzyme active sites. While specific crystal structures for this exact compound bound to an enzyme may be limited, molecular modeling and docking studies of related steroids provide significant insight into the relevant molecular interactions. mdpi.com
Upon entering the enzyme's active site, the steroid molecule adopts a specific conformation that maximizes favorable interactions. The binding of androgens to aromatase, for instance, occurs within a deep, hydrophobic cleft. mdpi.com The conformational flexibility of the steroid allows it to fit within this pocket, driven by several types of non-covalent interactions:
Hydrophobic Interactions: The largely nonpolar steroid backbone forms extensive van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the active site. In aromatase, these include interactions with residues such as Phe134, Phe221, Trp224, Ile305, and Leu477.
Hydrogen Bonding: Polar functional groups, such as hydroxyls or ketones, are critical for orienting the molecule and providing specificity. The C-17 ketone of androstenedione, for example, is positioned to interact with polar residues within the binding pocket. mdpi.com
Coordination with the Heme Group: In the case of aromatase, a cytochrome P450 enzyme, the substrate must be positioned correctly relative to the central heme iron atom for catalysis to occur. mdpi.com Inhibitors often work by occupying this space and preventing the natural substrate from assuming the necessary reactive conformation.
Advanced Analytical Methodologies in Research on Androst 5 En 3 Ol 7,17 Dione Acetate
Development and Validation of Chromatographic and Spectrometric Techniques
The development and validation of robust analytical methods are foundational to research on Androst-5-en-3-ol-7,17-dione acetate (B1210297). These techniques provide the necessary specificity and sensitivity to trace the compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Androst-5-en-3-ol-7,17-dione Acetate and Metabolite Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of steroids, including this compound and its metabolites. Due to the low volatility of these compounds, derivatization is a critical step prior to analysis. A common approach involves the formation of O-methyloxime-trimethylsilyl (MO-TMS) derivatives, which enhances thermal stability and chromatographic properties.
Research has employed GC-MS to analyze free, glucuronidated, and sulfo-conjugated steroid fractions from urine samples following the administration of 7-keto-DHEA. This allows for a comprehensive investigation of the metabolic profile. However, it is important to note that the high temperatures used in GC injectors can sometimes lead to the formation of analytical artifacts. For instance, 7-keto-DHEA has been shown to degrade and form androst-3,5-diene-7,17-dione (arimistane) under common trimethylsilylation conditions.
Table 1: GC-MS in the Analysis of this compound Research
| Analytical Step | Description | Key Findings/Considerations |
|---|---|---|
| Sample Preparation | Extraction of free and conjugated steroids from biological matrices (e.g., urine). | Allows for comprehensive metabolic profiling. |
| Derivatization | Formation of volatile derivatives (e.g., MO-TMS ethers) to improve chromatographic behavior. | Essential for GC analysis of steroids. |
| GC Separation | Separation of derivatized analytes based on their volatility and interaction with the stationary phase. | Provides resolution of different metabolites. |
| MS Detection | Ionization and mass analysis of separated compounds to provide structural information and quantification. | Enables identification based on fragmentation patterns. |
| Potential Issues | Thermal degradation of parent compounds leading to analytical artifacts. | Requires careful method validation and interpretation of results. |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Accurate Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for steroid analysis, offering high sensitivity and specificity, often with simpler sample preparation than GC-MS.
A validated LC-MS/MS method has been developed for the sensitive quantification of 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 7-oxo-DHEA in serum. This method utilizes a novel derivatization reagent, 1-amino-4-methyl piperazine (B1678402) (MP), which enhances ionization efficiency and allows for a low limit of quantitation (LLOQ) of 10 pg/mL for all three compounds. The method demonstrated good linearity within a calibration range of 10-2000 pg/mL (R > 0.99) and was fully validated according to FDA guidelines.
High-Resolution Accurate Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the identification of unknown metabolites by allowing for the determination of their elemental composition. In research on 7-keto-DHEA, GC coupled to HRMS has been used to investigate and identify new diagnostic metabolites.
Table 2: Key Parameters of a Validated LC-MS/MS Method for 7-oxo-DHEA and its Metabolites
| Parameter | Value/Finding | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Derivatization Reagent | 1-amino-4-methyl piperazine (MP) | |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | |
| Calibration Range | 10-2000 pg/mL | |
| Linearity (R) | >0.99 | |
| Validation Guidelines | FDA |
| MRM Transitions | A proper choice of multiple reaction monitoring (MRM) transitions provides good specificity. | |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel compounds, including steroid metabolites. While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise connectivity of atoms and the stereochemistry of a molecule.
In steroid research, a combination of one-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is typically employed. For instance, the stereochemistry at key positions, such as C5, can be assigned based on the chemical shift of the C19 methyl group, with δC19 values typically being > 22 ppm for 5β-androstanes and < 17 ppm for 5α-androstanes. Similarly, the configuration at C3 can be determined from the multiplicity and coupling constants of the H3 proton signal.
Application of Carbon Isotope Ratio Mass Spectrometry (CIR-MS) in Differentiating Steroid Origins in Research Samples
Carbon Isotope Ratio Mass Spectrometry (CIR-MS), typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), is a powerful technique used to distinguish between endogenous (naturally produced by the body) and exogenous (synthetic) sources of steroids. This is particularly important for compounds like 7-oxo-DHEA, which is an endogenous steroid.
The principle of CIR-MS lies in the subtle differences in the natural abundance of the carbon-13 (¹³C) isotope. Synthetic steroids are typically derived from plant sources (like soy or wild yam), which have a different ¹³C/¹²C ratio compared to endogenous human steroids.
Research has successfully developed and validated a CIR-MS method for 7-oxo-DHEA and its primary metabolite, 7β-hydroxy-DHEA. Studies have shown that after a single oral dose of 100 mg of 7-oxo-DHEA, the carbon isotope ratios of both 7-oxo-DHEA and 7β-OH-DHEA were significantly altered for more than 50 hours. Furthermore, the identification of a novel metabolite, 5α-androstane-3β,7β-diol-17-one, was found to extend this detection window by approximately 25 hours. Crucially, CIR-MS analysis has also confirmed that there is no metabolic conversion of 7-keto-DHEA back to DHEA.
Table 3: Application of CIR-MS in 7-oxo-DHEA Research
| Application | Key Finding | Reference |
|---|---|---|
| Differentiation of Origin | Allows for a clear differentiation between endogenous and exogenous sources of 7-oxo-DHEA and 7β-OH-DHEA. | |
| Detection Window | The carbon isotope ratio is significantly influenced for over 50 hours after a single oral dose. | |
| Novel Metabolite | 5α-androstane-3β,7β-diol-17-one was identified and found to prolong the detection window. |
| Metabolic Pathway | Confirmed that 7-keto-DHEA is not converted back to DHEA. | |
Methodologies for the Quantitative Analysis of this compound and its Metabolites in Biological Matrices for Research Purposes
Accurate quantification of this compound and its metabolites in biological fluids like plasma and urine is essential for pharmacokinetic and metabolic studies. Both LC-MS/MS and GC-MS are utilized for this purpose.
Pharmacokinetic studies have shown that this compound is not detected in the blood after oral administration but is rapidly converted to its metabolite, 7-oxo-DHEA-sulfate. The plasma concentrations of this sulfate (B86663) conjugate are proportional to the administered dose and it does not accumulate in the body.
A validated LC-MS/MS method for the quantification of 7α-OH-DHEA, 7β-OH-DHEA, and 7-oxo-DHEA in serum achieved a low limit of quantitation (LLOQ) of 10 pg/mL. This high sensitivity is crucial for measuring the low circulating levels of these metabolites.
Another study developed an HPLC-MS/MS method for the simultaneous measurement of DHEA and its oxygenated metabolites, including 7-oxo-DHEA, in human plasma. The performance and validation results of this method are summarized below.
Table 4: Performance of an HPLC-MS/MS Method for Quantifying 7-oxo-DHEA in Human Plasma
| Parameter | 7-oxo-DHEA | Reference |
|---|---|---|
| Precursor Ion (m/z) | 303.3 | |
| Fragment Ion (m/z) | 285.3 | |
| Retention Time (min) | 11.2 |
| Collision Energy (V) | 15 | |
These quantitative methods, once properly validated, provide reliable data for understanding the absorption, distribution, metabolism, and excretion of this compound in a research context.
Future Research Directions and Theoretical Considerations
Computational Chemistry Approaches for Predicting Molecular Interactions and SAR
Computational chemistry offers powerful in silico tools to predict and analyze the molecular interactions of Androst-5-en-3-ol-7,17-dione acetate (B1210297), providing insights into its structure-activity relationship (SAR) before undertaking extensive laboratory experiments. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of this steroid and its potential metabolites with their biological activities. By comparing its molecular properties (e.g., steric, electronic, and hydrophobic parameters) with a library of other steroids with known activities, QSAR can predict its potential efficacy or binding affinity for various receptors and enzymes.
Molecular docking simulations represent another critical approach. These simulations can predict the preferred binding orientation of Androst-5-en-3-ol-7,17-dione acetate and its metabolites within the active sites of key enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases (HSDs). For instance, docking studies could elucidate whether the 7-oxo group or the 17-oxo group are favorably positioned for enzymatic reduction and which enzyme isoforms are most likely to be involved. Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the steroid-protein complex, assessing the stability of the interaction over time and revealing key amino acid residues that are crucial for binding. These computational approaches are instrumental in generating hypotheses and guiding the rational design of future experiments.
Exploration of Novel Biotransformation Pathways for this compound
The biotransformation of this compound is presumed to begin with the hydrolysis of the acetate ester at the C3 position, yielding its parent compound, 7-keto-DHEA (Androst-5-en-3β-ol-7,17-dione). From this central metabolite, several novel or less-characterized biotransformation pathways could be explored.
One key area of investigation is the stereospecific reduction of the ketone groups at C7 and C17. The reduction of the 7-oxo group can lead to the formation of either 7β-hydroxy or 7α-hydroxy metabolites. Similarly, the 17-oxo group can be reduced by 17β-hydroxysteroid dehydrogenases (17β-HSDs) to form a 17β-hydroxy group, a critical step in the formation of biologically active androgens and estrogens from their precursors. nih.gov The interplay between these reductions could lead to a variety of diol and triol compounds, such as androst-5-ene-3β,7β-diol-17-one and androst-5-ene-3β,17β-diol-7-one. nih.gov
Further metabolic transformations could involve phase II conjugation reactions. The hydroxyl groups generated during phase I reduction can be conjugated with sulfate (B86663) or glucuronic acid to increase water solubility and facilitate excretion. The exploration of these pathways is crucial, as conjugation can significantly alter the biological activity and clearance rate of the steroid. For example, studies on related androstene steroids in primates have shown that glucuronide and sulfate conjugates are the predominant forms found in blood and urine. nih.gov
| Reaction Type | Substrate | Key Enzyme Class | Potential Product(s) |
|---|---|---|---|
| Deacetylation | This compound | Esterases | Androst-5-en-3β-ol-7,17-dione (7-keto-DHEA) |
| Ketone Reduction (C7) | Androst-5-en-3β-ol-7,17-dione | Reductases (e.g., 11β-HSD1) | Androst-5-ene-3β,7β-diol-17-one or Androst-5-ene-3β,7α-diol-17-one |
| Ketone Reduction (C17) | Androst-5-en-3β-ol-7,17-dione | 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | Androst-5-ene-3β,17β-diol-7-one |
| Sulfation (Phase II) | Hydroxylated Metabolites | Sulfotransferases (SULTs) | Sulfate Conjugates |
| Glucuronidation (Phase II) | Hydroxylated Metabolites | UDP-glucuronosyltransferases (UGTs) | Glucuronide Conjugates |
Development of Advanced In Vitro Models for Studying Steroid Metabolism and Interaction
To accurately study the metabolism and interactions of this compound, research must move beyond traditional 2D cell cultures to more physiologically relevant advanced in vitro models. Three-dimensional (3D) organoid cultures of steroidogenic tissues, such as the adrenal gland, liver, or prostate, offer a significant advantage. These self-organizing structures recapitulate the complex cellular architecture and cell-cell interactions of the native tissue, providing a more accurate representation of in vivo metabolic processes. For instance, liver organoids can be used to study the complete phase I and phase II metabolism of the compound in a human-relevant system.
Another promising technology is the "organ-on-a-chip" platform. These microfluidic devices can culture cells in a dynamic environment that mimics physiological fluid flow and tissue interfaces. A multi-organ chip, connecting, for example, liver, adrenal, and adipose tissue models, could be used to study the systemic metabolism of this compound and the interplay between different organs in its biotransformation and distribution. These advanced models allow for precise control of experimental conditions and can reduce the reliance on animal models for metabolic studies.
| Model Type | Key Features | Advantages for Steroid Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Monolayer of a single cell type. | High-throughput screening, cost-effective. | Lacks tissue architecture, altered gene expression. |
| 3D Organoids | Self-organized, multi-cellular structures. | More accurate cell-cell interactions, tissue-specific functions. | More complex culture, potential for batch-to-batch variability. |
| Organ-on-a-Chip | Microfluidic device with dynamic flow. | Mimics physiological environment, potential for multi-organ studies. | Technically demanding, lower throughput. |
Elucidation of Broader Steroidomic Networks Involving this compound in Model Organisms
Understanding the full biological impact of this compound requires looking beyond its direct metabolites to its influence on the entire steroidomic network. Steroidomics, which uses high-resolution mass spectrometry to perform large-scale analysis of all steroids in a biological system, is the key methodology for this endeavor.
Initial studies in model organisms, such as Sprague-Dawley rats, have focused on establishing tolerance and no-observable-adverse-effect levels (NOAEL) for the compound. nih.gov Future research should build on this by conducting comprehensive steroidomic profiling in these models following administration of this compound. This would involve collecting plasma, urine, and tissue samples at various time points to create a dynamic map of its metabolic fate.
Such studies would not only identify its primary and secondary metabolites but also reveal how its presence perturbs the endogenous steroid landscape. For example, it would be important to determine if the compound or its metabolites alter the downstream pathways leading to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) or estrogens like estradiol. nih.govwikipedia.org By mapping these interactions, researchers can elucidate its potential impact on hormonal balance and identify any unforeseen effects on other steroid-dependent physiological processes. This network-level understanding is essential for a complete characterization of the biological role of this compound.
Q & A
Q. How can researchers optimize the synthesis of Androst-5-en-3-ol-7,17-dione acetate for high-purity yields in steroid chemistry?
To achieve high-purity synthesis, focus on reaction conditions such as temperature control (20–25°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios of precursors like dehydroepiandrosterone acetate. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Validate purity using HPLC with UV detection at 240 nm, referencing spectral libraries for structural confirmation .
Q. What analytical techniques are critical for characterizing this compound in structural studies?
Combine spectroscopic methods:
- IR spectroscopy : Identify carbonyl groups (C=O at ~1740–1747 cm⁻¹ for acetate and ketone moieties) .
- NMR : Use ¹H and ¹³C NMR to resolve proton environments (e.g., acetate methyl protons at δ 2.05 ppm, androstane ring protons at δ 5.3–5.4 ppm for Δ⁵ unsaturation) .
- Mass spectrometry : Confirm molecular ion peaks (C₂₁H₂₈O₄, [M+H]⁺ m/z 345.2) using high-resolution MS .
Q. What standardized protocols exist for quantifying this compound in biological matrices?
Develop a validated LC-MS/MS protocol:
- Sample preparation : Solid-phase extraction (C18 cartridges) with deuterated internal standards.
- Chromatography : Reverse-phase C18 column, gradient elution (water/acetonitrile with 0.1% formic acid).
- Detection : Multiple reaction monitoring (MRM) transitions for specificity .
Advanced Research Questions
Q. How can researchers investigate the enzymatic interactions of this compound in steroid-modifying pathways?
Design assays using microbial models (e.g., Myceliophthora thermophila) to study biotransformation. Monitor metabolites via:
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
Address overlapping signals (e.g., IR carbonyl peaks) by:
Q. How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?
Conduct accelerated stability studies:
Q. What advanced methodologies are used to study its role in modulating steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD)?
Employ radiolabeled substrates (³H or ¹⁴C) in in vitro assays:
- Enzyme kinetics : Measure Vmax and Km using recombinant 17β-HSD.
- Inhibition studies : Co-incubate with competitive inhibitors (e.g., epiandrosterone derivatives) to assess binding affinity .
Methodological Considerations for Data Reproducibility
Q. How can researchers ensure reproducibility in synthesizing androstane derivatives from this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
